Melting Point as a Discriminator: Ethyl-thiazol-2-YL-amine vs. Unsubstituted 2-Aminothiazole
The melting point of Ethyl-thiazol-2-YL-amine (52.5-53.5 °C) provides a clear and quantifiable distinction from the unsubstituted parent scaffold, 2-aminothiazole, which has a reported melting point of 90-93 °C [1]. This approximately 40 °C difference in melting point is a direct consequence of the N-ethyl substitution . This physical property impacts formulation, handling, and purification strategies.
| Evidence Dimension | Melting Point (°C) |
|---|---|
| Target Compound Data | 52.5-53.5 °C |
| Comparator Or Baseline | 2-Aminothiazole (CAS 96-50-4): 90-93 °C |
| Quantified Difference | Decrease of ~37.5-40.5 °C |
| Conditions | Standard melting point determination. |
Why This Matters
A significantly lower melting point directly influences compound handling, purification options, and its suitability for specific formulation or reaction conditions (e.g., solvent-free reactions, melt-phase processes), making it a critical parameter for process chemists and formulators.
- [1] TargetMol. 2-Aminothiazole (T4959). 2025. View Source
